molecular formula C9H5N3O5 B3048248 4,5-Dinitroquinoline 1-oxide CAS No. 16238-73-6

4,5-Dinitroquinoline 1-oxide

Cat. No.: B3048248
CAS No.: 16238-73-6
M. Wt: 235.15 g/mol
InChI Key: VJEAOAHNLWAJGZ-UHFFFAOYSA-N
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Description

4,5-Dinitroquinoline 1-oxide is a chemical compound with the molecular formula C₉H₅N₃O₅ and a molecular weight of 235.15 g/mol . It is a derivative of quinoline, characterized by the presence of two nitro groups at the 4 and 5 positions and an oxide group at the 1 position. This compound is known for its applications in various scientific research fields, particularly in the study of DNA damage and repair mechanisms.

Preparation Methods

The synthesis of 4,5-Dinitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method is the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the desired positions . The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity. Industrial production methods may involve similar nitration processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4,5-Dinitroquinoline 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dinitroquinoline 1-oxide has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 4,5-Dinitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon metabolic activation, the compound forms reactive intermediates that covalently bind to DNA, leading to mutations and DNA damage . This process is often mediated by the generation of reactive oxygen species, which further contribute to oxidative stress and cellular damage . The molecular targets include guanine and adenine residues in DNA, and the pathways involved are primarily related to DNA repair and cellular stress responses.

Comparison with Similar Compounds

4,5-Dinitroquinoline 1-oxide can be compared with other quinoline derivatives such as 4-Nitroquinoline 1-oxide and isoquinoline:

    4-Nitroquinoline 1-oxide: Similar in structure but with a single nitro group at the 4 position.

    Isoquinoline: A structural isomer of quinoline, differing in the position of the nitrogen atom.

The uniqueness of this compound lies in its dual nitro groups and the oxide group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dinitro-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEAOAHNLWAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167365
Record name Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16238-73-6
Record name Quinoline, 4,5-dinitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016238736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinitroquinoline 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dinitroquinoline 1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMS537S566
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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